![molecular formula C11H13F2NO B1343970 3-(3,4-Difluorophenoxy)piperidine CAS No. 946714-62-1](/img/structure/B1343970.png)
3-(3,4-Difluorophenoxy)piperidine
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Overview
Description
“3-(3,4-Difluorophenoxy)piperidine” is a piperidine derivative . It has a linear formula of C11H13F2NO . It is a solid or semi-solid or liquid or lump in physical form .
Synthesis Analysis
The synthesis of piperidine derivatives has been a topic of interest in recent scientific literature . A cross-coupling approach to enantioenriched 3-piperidines from pyridine- and sp2-hybridized boronic acids has been reported . The key step involves a Rh-catalyzed asymmetric reductive Heck reaction of aryl, heteroaryl, or vinyl boronic acids and phenyl pyridine-1 (2 H )-carboxylate to provide 3-substituted tetrahydropyridines in high yield and excellent enantioselectivity with a wide functional group tolerance .
Molecular Structure Analysis
The molecular weight of “3-(3,4-Difluorophenoxy)piperidine” is 213.23 g/mol . The InChI code is 1S/C11H13F2NO/c12-10-4-3-8(6-11(10)13)15-9-2-1-5-14-7-9/h3-4,6,9,14H,1-2,5,7H2 .
Chemical Reactions Analysis
While specific chemical reactions involving “3-(3,4-Difluorophenoxy)piperidine” are not detailed in the search results, piperidine derivatives have been synthesized through various intra- and intermolecular reactions .
Physical And Chemical Properties Analysis
“3-(3,4-Difluorophenoxy)piperidine” is a solid or semi-solid or liquid or lump in physical form . It has a linear formula of C11H13F2NO . The molecular weight is 213.23 g/mol .
Scientific Research Applications
Drug Design and Synthesis
Piperidines, including “3-(3,4-Difluorophenoxy)piperidine”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Biological Evaluation of Potential Drugs
The biological evaluation of potential drugs containing the piperidine moiety is a significant application of "3-(3,4-Difluorophenoxy)piperidine" . This includes the discovery and evaluation of synthetic and natural piperidines .
Multicomponent Reactions
“3-(3,4-Difluorophenoxy)piperidine” can be used in multicomponent reactions, a type of reaction where three or more reactants combine to form a product . This is an important task of modern organic chemistry .
Cyclization and Annulation
Cyclization and annulation are key processes in the synthesis of piperidines . “3-(3,4-Difluorophenoxy)piperidine” can be used in these processes to form various piperidine derivatives .
Amination
Amination is a process where an amine group is introduced into a molecule . “3-(3,4-Difluorophenoxy)piperidine” can be used in amination processes, contributing to the synthesis of biologically active piperidines .
Anticancer Agents
Piperidine-embedded anticancer agents have shown particularly good activity on androgen-refractory cancer cell lines (ARPC) . “3-(3,4-Difluorophenoxy)piperidine” could potentially be used in the synthesis of these agents .
Safety and Hazards
properties
IUPAC Name |
3-(3,4-difluorophenoxy)piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO/c12-10-4-3-8(6-11(10)13)15-9-2-1-5-14-7-9/h3-4,6,9,14H,1-2,5,7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRPULUTXCJBDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=CC(=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40647918 |
Source
|
Record name | 3-(3,4-Difluorophenoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Difluorophenoxy)piperidine | |
CAS RN |
946714-62-1 |
Source
|
Record name | 3-(3,4-Difluorophenoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40647918 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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